REACTION_CXSMILES
|
CC[O-].[Na+].[CH3:5][N:6]1[C:10]([C:11]2[O:15][CH:14]=[N:13][C:12]=2[CH3:16])=[N:9][NH:8][C:7]1=[S:17].Br[CH2:19][CH2:20][CH2:21][Cl:22]>CCO>[Cl:22][CH2:21][CH2:20][CH2:19][S:17][C:7]1[N:6]([CH3:5])[C:10]([C:11]2[O:15][CH:14]=[N:13][C:12]=2[CH3:16])=[N:9][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(NN=C1C1=C(N=CO1)C)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at 25±2° C. until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
290 g, 1 wt) was added in one portion
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
the solution stirred at 40° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 25° C
|
Type
|
FILTRATION
|
Details
|
After filtration water (20 vol)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the ethanolic phase was removed by vacuum distillation (internal temperature ˜40° C.)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (41 vol)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Dichloromethane (4 vol) was added
|
Type
|
CUSTOM
|
Details
|
The organic solution is purified through a short silica gel column (18 wt of silica)
|
Type
|
WASH
|
Details
|
eluting with EtOAc (200 vol)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCSC1=NN=C(N1C)C1=C(N=CO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 267.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |